6-S-(4-Chlorophenyl)-6-thio-inosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5H2/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXFHLHTSMRDHE-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Advanced Derivatization of 6 S 4 Chlorophenyl 6 Thio Inosine
Synthetic Methodologies for the 6-Thioinosine Core Structure
The foundation for synthesizing 6-S-(4-Chlorophenyl)-6-thio-inosine is the preparation of its parent nucleoside, 6-thioinosine. This process involves creating the necessary precursors and then introducing the sulfur atom at the C6 position of the purine (B94841) ring.
The primary and most direct precursor for 6-thioinosine is the naturally occurring nucleoside, inosine (B1671953). Inosine provides the complete, stereochemically defined ribose sugar attached to a hypoxanthine (B114508) base. The synthesis of 6-thioinosine, therefore, often begins with inosine, focusing on the chemical transformation of the 6-oxo group of the hypoxanthine ring.
In some synthetic strategies, protection of the ribose hydroxyl groups is a necessary first step to prevent unwanted side reactions during subsequent thiolation steps. A common method for this is acetylation. The reaction of inosine with acetic anhydride (B1165640) can yield acetylated nucleosides. nih.govnih.gov However, the conditions must be carefully controlled, as "acid acetylation" (using acetic anhydride with acetyl chloride) can lead to the cleavage of the nucleosidic bond, separating the purine base from the ribose sugar. nih.govnih.gov
Thiolation, the introduction of a sulfur atom, at the C6 position of the purine ring is the key step in forming the 6-thioinosine core. This transformation converts the 6-oxo group of inosine into a 6-thio group.
A widely used method for this conversion on purine systems is treatment with a thionating agent. For instance, in the synthesis of related thiopurine nucleosides, Lawesson's reagent has been successfully employed to transform a 6-oxo group into a 6-thio group on a protected guanosine (B1672433) derivative. nih.gov This reaction is directly applicable to protected inosine.
An alternative, though less direct, strategy for functionalizing the C6 position involves activating the position first. For example, the C6-hydroxyl (in its tautomeric form) can be converted into a better leaving group, such as a 6-chloropurine (B14466) derivative. This intermediate can then be reacted with a sulfur nucleophile to yield the 6-thio product. Another approach involves converting the C6 position into a triazolyl derivative, which can then undergo nucleophilic substitution. nih.gov
| Thiolation Strategy | Reagent | Precursor | Key Findings | Reference |
| Direct Thionation | Lawesson's Reagent | Protected Inosine/Guanosine | Efficiently converts the C6-oxo group to a C6-thio group. | nih.gov |
| Nucleophilic Substitution | Sulfur Nucleophile (e.g., NaSH) | 6-Chloropurine Riboside | A two-step process involving activation of the C6 position. | |
| Triazole Displacement | Sulfur Nucleophile | C6-(1,2,4-triazol-1-yl) Purine Nucleoside | Provides an alternative activation method for C6 substitution. | nih.gov |
Targeted Synthesis of this compound
Once 6-thioinosine is synthesized, the final step in producing the target compound is the attachment of the 4-chlorophenyl group to the sulfur atom. This is achieved through S-arylation reactions.
The sulfur atom of 6-thioinosine is a potent nucleophile and is susceptible to reaction with electrophiles. The formation of the S-aryl bond in this compound is typically achieved via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
In an SNAr reaction, the thiol or thiolate of 6-thioinosine attacks an electron-deficient aromatic ring. The presence of electron-withdrawing groups on the aryl halide enhances its reactivity. nih.gov Therefore, a compound like 4-chlorofluorobenzene or 1,4-dichlorobenzene (B42874) could serve as the arylating agent, where the high nucleophilicity of the sulfur atom facilitates the displacement of a halide. nih.gov
Alternatively, palladium-mediated cross-coupling reactions offer a broader scope for S-arylation, being less dependent on the electronic nature of the aryl group. nih.gov While more commonly applied to C-C bond formation, these catalytic systems are also effective for creating C-S bonds.
Simpler S-alkylation reactions on related 6-thiopurine nucleosides have been demonstrated using agents like dimethylsulfate or through methods like the Mitsunobu reaction, which couples the thiol with an alcohol. nih.govnih.govresearchgate.net These methods highlight the reactivity of the sulfur atom, which is exploited in the more complex S-arylation required for the target compound.
| Reaction Type | Arylating Agent Example | Mechanism | Key Considerations | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chlorofluorobenzene | Attack by thiolate on electron-deficient aryl ring. | Requires an activated aryl halide. High chemoselectivity for the sulfur atom. | nih.gov |
| Palladium-Catalyzed Cross-Coupling | 4-Chloroiodobenzene | Oxidative addition, reductive elimination cycle. | Broader substrate scope than SNAr. Requires a palladium catalyst and ligands. | nih.gov |
| S-Alkylation (for comparison) | Dimethylsulfate | SN2 reaction. | Forms S-alkyl instead of S-aryl bonds. Demonstrates the nucleophilicity of the sulfur. | nih.gov |
The biological function of nucleoside analogs is critically dependent on their stereochemistry. For this compound, maintaining the natural β-configuration of the N-glycosidic bond and the specific stereochemistry of the ribose sugar is paramount.
Most synthetic routes achieve this by starting with inosine, which already possesses the correct stereochemistry. nih.gov The subsequent chemical transformations at the C6 position and the S-arylation are designed to be mild enough not to affect the stereocenters of the ribose moiety or the anomeric configuration. The primary method for establishing the correct stereochemistry from the beginning is through stereoselective N-glycosylation, such as under Vorbrüggen conditions, which couples a silylated purine base with a protected ribose derivative, typically yielding the desired β-anomer. nih.govrsc.org
Synthesis of Acetylated and Phosphorylated Derivatives
To create derivatives of this compound, the hydroxyl groups of the ribose can be acetylated, or the 5'-hydroxyl can be phosphorylated.
Acetylated Derivatives: Acetylation is commonly used as a protecting group strategy but can also be used to generate final derivative compounds. The reaction of this compound with an acetylating agent like acetic anhydride in the presence of a base (e.g., pyridine) would yield the 2',3',5'-tri-O-acetylated product. mdpi.comresearchgate.net Care must be taken to avoid acidic conditions that could risk cleaving the glycosidic bond. nih.gov
Phosphorylated Derivatives: Phosphorylation is a key modification that converts nucleosides into nucleotides, which are often the biologically active forms.
Monophosphates: The 5'-monophosphate derivative, 6-S-(4-Chlorophenyl)-6-thioinosine-5'-monophosphate, can be synthesized using standard phosphorylating agents.
Triphosphates: Further phosphorylation can yield the 5'-triphosphate (thio-ITP analog), which may act as an inhibitor of enzymes like RNA polymerase. medchemexpress.com
Prodrugs (ProTides): To improve cell permeability, the phosphate (B84403) group can be masked using prodrug strategies. The ProTide approach involves creating phosphoramidate (B1195095) derivatives. nih.gov State-of-the-art methods for this include a one-pot process using 5'-oxazaphospholidine derivatives, which allows for the stereoselective synthesis of these charged nucleotide analogs. acs.org
| Derivative | Synthetic Goal | Key Reagents/Methods | Reference |
| Acetylated | Protection or final compound | Acetic Anhydride, Pyridine (B92270) | nih.govresearchgate.net |
| Monophosphate | Active nucleotide form | Phosphorylating agents | nih.gov |
| Triphosphate | Active nucleotide form | Kinase-mediated or chemical phosphorylation | medchemexpress.com |
| Phosphoramidate (ProTide) | Enhanced cell permeability | Oxazaphospholidine method, phenol (B47542), amine | nih.govacs.org |
Preparation of this compound 2',3',5'-Triacetate
Step 1: Synthesis of 6-Chloropurine Riboside
The initial step involves the conversion of inosine to 6-chloropurine riboside. This is a standard transformation in purine chemistry, often achieved by treating inosine with a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction proceeds by activation of the 6-oxo group, making it susceptible to nucleophilic attack by chloride ions.
Step 2: Synthesis of this compound
The key bond-forming step is the nucleophilic aromatic substitution reaction between 6-chloropurine riboside and 4-chlorothiophenol. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to deprotonate the thiol and generate the more nucleophilic thiolate anion. The reaction is generally performed in a polar aprotic solvent like DMF or acetonitrile (B52724) at an elevated temperature to facilitate the displacement of the chloride. rsc.orgnih.govbyu.edu The use of microwave irradiation has been shown to significantly accelerate such nucleophilic substitution reactions on 6-chloropurine nucleosides, often leading to higher yields in shorter reaction times. rsc.org
Step 3: Acetylation to this compound 2',3',5'-Triacetate
The final step is the protection of the hydroxyl groups of the ribose sugar by acetylation. This is typically achieved by treating this compound with acetic anhydride in the presence of a base catalyst like pyridine or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is usually performed at room temperature or with gentle heating to ensure complete acetylation of the 2', 3', and 5' hydroxyl groups, yielding the desired triacetate derivative.
Table 1: Reaction Parameters for the Synthesis of this compound 2',3',5'-Triacetate
| Step | Starting Material | Reagents | Solvent | Typical Conditions | Product |
| 1 | Inosine | Thionyl chloride (SOCl₂) | Dimethylformamide (DMF) | 0-25 °C | 6-Chloropurine riboside |
| 2 | 6-Chloropurine riboside | 4-Chlorothiophenol, Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-100 °C or Microwave | This compound |
| 3 | This compound | Acetic anhydride, Pyridine | Pyridine | 0-25 °C | This compound 2',3',5'-Triacetate |
Isotope Labeling Strategies for Research Applications
Isotopically labeled compounds are invaluable tools in biomedical research, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. researchgate.netacs.orgnih.gov Tritium (B154650) (³H) is a commonly used radioisotope for this purpose due to its high specific activity. lbl.govnih.gov
Tritium Labeling Techniques for Radioligand Development
The development of a tritiated version of this compound is crucial for its use as a radioligand in binding assays and metabolic studies. Several strategies can be employed for the introduction of tritium into the molecule.
One common approach is through catalytic hydrogen-tritium exchange. nih.gov This method involves exposing the target molecule to tritium gas (T₂) in the presence of a metal catalyst, such as palladium or platinum. nih.gov The catalyst facilitates the exchange of hydrogen atoms on the molecule with tritium. For purine nucleosides, the C-8 position of the purine ring is often susceptible to this exchange. nih.govacs.org The reaction conditions, including the choice of catalyst, solvent, and temperature, need to be carefully optimized to achieve good incorporation of tritium without causing degradation of the starting material.
Another strategy involves the synthesis of a suitable precursor that can be radiolabeled in the final step. For instance, a bromo- or iodo-substituted precursor of the chlorophenyl moiety could be synthesized. This halogenated precursor can then undergo catalytic tritiodehalogenation with tritium gas to introduce tritium at a specific position on the aromatic ring. lbl.gov This late-stage labeling approach is often preferred as it minimizes the handling of radioactive materials throughout the synthetic sequence.
A more direct method, if applicable, would be a one-step tritiation of the final compound. For example, a study on the tritiation of S-(4-nitrobenzyl)-6-thioinosine described a one-step process, suggesting that direct labeling of the thioinosine scaffold is feasible. The specific conditions would likely involve a heterogeneous catalyst like palladium on carbon (Pd/C) and a suitable solvent.
Table 2: Potential Tritium Labeling Strategies for this compound
| Strategy | Precursor/Starting Material | Labeling Reagent | Catalyst | Potential Labeled Position(s) |
| Catalytic Hydrogen-Tritium Exchange | This compound | Tritium gas (T₂) | Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) | C-8 of the purine ring, aromatic ring |
| Catalytic Tritiodehalogenation | 6-S-(4-bromo- or iodophenyl)-6-thio-inosine | Tritium gas (T₂) | Palladium on Carbon (Pd/C) | Position of the halogen on the phenyl ring |
| One-Step Tritiation | This compound | Tritium gas (T₂) | Heterogeneous Palladium Catalyst | Multiple positions possible |
Scientific Data Unavailable for this compound's Detailed Mechanism of Action
A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the detailed mechanism of action and molecular interactions of the chemical compound This compound . While the compound is listed by some chemical suppliers as an intermediate in the synthesis of Succinoadenosine, a marker for a rare metabolic disorder, in-depth pharmacological studies detailing its effects on cellular transport systems and signaling pathways are not publicly available.
Efforts to gather information on its interaction with Equilibrative Nucleoside Transporters (ENTs), including any potential for competitive inhibition and its impact on adenosine (B11128) flux across cell membranes, did not yield any specific research findings. Similarly, there is no available data to characterize its influence on purinergic signaling pathways, such as the potentiation of adenosine receptor (A1, A2A, A2B, A3) activity or its role in cyclic nucleotide-mediated cellular responses like calcium release modulation.
Consequently, it is not possible to provide a detailed, evidence-based article on the "Mechanism of Action and Molecular Interactions of this compound and Related Analogs" as per the requested outline. The necessary experimental data to populate the specified sections on nucleoside transport modulation and influence on purinergic signaling pathways for this particular compound are absent from the public scientific domain.
Biological Activities and Preclinical Efficacy Studies of 6 S 4 Chlorophenyl 6 Thio Inosine and Analogs
Applications in Biochemical Research and Marker Development
Role as an Intermediate in the Synthesis of Biochemical Markers (e.g., Succinoadenosine)
The chemical compound 6-S-(4-Chlorophenyl)-6-thio-inosine is structurally related to purine (B94841) nucleosides that are pivotal in various biochemical pathways. Its analogs, such as 6-thioinosine, serve as precursors or intermediates in the laboratory synthesis of important biochemical markers. For instance, 6-thio analogues of adenylosuccinic acid are instrumental in studying the action of enzymes like adenylosuccinase. nih.gov The study of such synthetic pathways is crucial for understanding the biosynthesis of purine nucleotides and for developing diagnostic tools for related metabolic disorders. One such disorder is adenylosuccinase deficiency, where the accumulation of specific succinylpurines, like succinyladenosine (B8144472), is a key diagnostic feature. nih.govmedlink.com The synthesis of these markers is essential for creating standards for diagnostic tests and for research into the disease's mechanisms.
Utility in Studying Purine de novo Synthesis Pathways and Genetic Defects (e.g., Adenylosuccinase Deficiency)
The de novo purine synthesis pathway is a fundamental cellular process that builds purine nucleotides from simpler molecules. nih.gov Thiopurine derivatives, including 6-thioinosine 5'-phosphate, an analog of this compound, are known to inhibit key enzymes in this pathway, such as adenylosuccinate synthetase and adenylosuccinate lyase. nih.gov This inhibitory action makes them valuable tools for studying the intricacies of purine metabolism.
Adenylosuccinase deficiency is a rare, autosomal recessive metabolic disorder caused by a defect in the ADSL gene, which codes for adenylosuccinate lyase. nih.govmedlink.com This enzymatic defect disrupts the de novo synthesis of purines, leading to the accumulation of succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (S-Ado) in bodily fluids. nih.gov The clinical presentation of this deficiency is variable, often including neurological symptoms like developmental delay, epilepsy, and autistic features. nih.govmedlink.com By using compounds like 6-thioinosine 5'-phosphate to inhibit adenylosuccinate lyase, researchers can mimic the biochemical conditions of adenylosuccinase deficiency in a controlled laboratory setting. nih.gov This allows for detailed investigation into the pathological mechanisms of the disease and the development of potential therapeutic strategies.
Effects on Cellular Metabolism and Proliferation
Antimetabolite Properties in Purine Biosynthesis
This compound and its related compounds, known as thiopurines, function as antimetabolites. nih.govapexbt.com They interfere with the normal synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. nih.gov By mimicking the structure of natural purines, these compounds can inhibit critical enzymes involved in the de novo purine synthesis pathway. nih.govimmunogenetics.nl For example, the metabolite 6-thioinosine 5'-monophosphate (TIMP) is known to inhibit several enzymes, including adenylosuccinate synthetase and inosine (B1671953) monophosphate dehydrogenase, thereby blocking the conversion of inosine monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govjenabioscience.com This disruption of nucleotide pools hinders DNA replication and cellular proliferation. nih.gov
The antimetabolic activity of thiopurines is a cornerstone of their therapeutic application. The inhibition of de novo purine biosynthesis contributes significantly to their immunosuppressive and antineoplastic effects. nih.govimmunogenetics.nl
Induction of Apoptotic Pathways in Specific Cell Lines (e.g., Leukemia Cells)
Research has demonstrated that thiopurine compounds can induce apoptosis, or programmed cell death, in various cancer cell lines, particularly in leukemia cells. nih.govmdpi.com This pro-apoptotic effect is a key mechanism behind their anticancer activity. For instance, studies on acute myeloid leukemia (AML) and chronic myelogenous leukemia (CML) cell lines have shown that these compounds can trigger apoptosis. nih.govmdpi.com
The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-xL and the subsequent activation of a cascade of enzymes called caspases. immunogenetics.nl The activation of caspase-9, an initiator caspase in the mitochondrial pathway, followed by the activation of executioner caspases like caspase-3, ultimately leads to the dismantling of the cell. immunogenetics.nlmdpi.com
| Cell Line | Compound Type | Observed Effect |
| Acute Myeloid Leukemia (AML) | Mitochondria-affecting compounds | Selective cytotoxicity and induction of apoptosis. nih.gov |
| HL60 (Acute Promyelocytic Leukemia) | Ampelopsin (induces apoptosis) | Induction of apoptosis and cell cycle arrest. mdpi.com |
| K562 (Chronic Myelogenous Leukemia) | Ampelopsin (induces apoptosis) | Induction of apoptosis and cell cycle arrest. mdpi.com |
Disruption of Mitochondrial Membrane Potential (MMP) and Caspase Activation
A critical event in the induction of apoptosis by thiopurines is the disruption of the mitochondrial membrane potential (MMP). immunogenetics.nlmdpi.com The loss of MMP is often a point of no return in the apoptotic process. Studies have shown that treatment with apoptosis-inducing agents leads to a significant decrease in MMP in leukemia cells. mdpi.com
The disruption of the mitochondrial membrane can be triggered by various cellular stresses, including an imbalance in the cellular redox state. nih.gov The depletion of reduced glutathione (B108866) (GSH), a key antioxidant, has been shown to trigger mitochondrial depolarization. nih.gov This depolarization is followed by the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activate the caspase cascade. immunogenetics.nl Specifically, the activation of caspase-9, followed by caspase-3, is a hallmark of the mitochondrial pathway of apoptosis. immunogenetics.nlmdpi.com This sequence of events, from MMP disruption to caspase activation, underscores the central role of mitochondria in mediating the apoptotic effects of these compounds.
Inhibition of Tubulin Polymerization
While this compound belongs to the broader class of purine analogs, which have been investigated for various cytotoxic effects, there is currently a lack of specific scientific literature detailing its direct activity as an inhibitor of tubulin polymerization.
Microtubules, dynamic polymers of α- and β-tubulin subunits, are critical for essential cellular processes, including mitosis, cell signaling, and the maintenance of cell shape. nih.gov The inhibition of tubulin polymerization is a well-established and powerful strategy in cancer therapy. nih.govnih.gov Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov Prominent examples of tubulin polymerization inhibitors include natural products like colchicine (B1669291) and podophyllotoxin, which bind to tubulin and prevent its assembly into microtubules. nih.govmdpi.com Although many synthetic compounds have been developed to target the colchicine binding site on tubulin, research specifically characterizing the interaction of this compound with tubulin is not presently available in published studies. nih.govnih.gov
Potential in Anti-infective Research
The 6-thio-inosine scaffold has demonstrated notable potential as a source of various anti-infective agents, with activities spanning antiviral, antimicrobial, and antiparasitic applications.
Antiviral Activities through Viral Protein Processing Inhibition
Research into related thiopurine compounds suggests a potential mechanism of antiviral activity through the disruption of viral protein synthesis and maturation. Thiopurines such as 6-thioguanine (B1684491) (6-TG) and 6-thioguanosine (B559654) (6-TGo) have been shown to selectively inhibit the accumulation of the influenza A virus (IAV) glycoproteins, hemagglutinin (HA) and neuraminidase (NA). nih.gov This effect occurs without altering the levels of the viral RNAs that encode these proteins, indicating a post-transcriptional mechanism. nih.gov The proper folding and modification of these viral envelope proteins in the endoplasmic reticulum (ER) are critical for the production of infectious virions. By disrupting this process, these compounds display a potent antiviral effect. nih.govmdpi.com This selective inhibition of viral glycoprotein (B1211001) synthesis represents a key aspect of their host-targeted antiviral strategy. mdpi.com
Inhibition of Viral RNA Synthesis and Unfolded Protein Response (UPR) Modulation
The antiviral activity of 6-thioinosine derivatives is also linked to the inhibition of viral RNA synthesis. The metabolite 6-thioinosine 5′-triphosphate (Thio-ITP) acts as a competitive inhibitor of RNA polymerase, which is the enzyme essential for the replication of RNA virus genomes. medchemexpress.comyoutube.com Thio-ITP demonstrates a high affinity for RNA polymerase I and II, interfering with DNA-directed RNA synthesis. medchemexpress.com This mechanism is central to the antiviral effects of other broad-spectrum antiviral agents like ribavirin, which functions by depleting intracellular guanosine triphosphate (GTP) pools through the inhibition of inosine monophosphate dehydrogenase (IMPDH). nih.gov
Furthermore, certain thiopurines can trigger an antiviral state by modulating the Unfolded Protein Response (UPR). nih.gov The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. nih.govnih.gov Studies have shown that 6-thioguanine and 6-thioguanosine activate all three major UPR sensors: ATF6, IRE1, and PERK. nih.gov This activation leads to a cellular environment that is non-permissive for viral replication, in part by disrupting the processing of viral glycoproteins. nih.gov The ability of these compounds to induce the UPR in virus-infected cells, but not in uninfected cells, suggests a targeted mechanism that exploits the high protein synthesis demands of the virus. nih.gov
Antimicrobial Activity against Specific Pathogens (e.g., Mycobacterium tuberculosis)
Analogs of 6-thio-purine have been identified as promising agents against Mycobacterium tuberculosis (Mtb). nih.gov Screening of purine libraries revealed that 6-thio-substituted purines possess moderate to good inhibitory activity against the Mtb H37Rv strain. nih.govacs.org The introduction of substitutions at the N(9)-position of the purine ring has been shown to enhance this antimycobacterial activity. nih.govnih.gov For instance, certain N9-alkylated 6-thio-purine analogs exhibit significant potency, highlighting the potential for developing this class of compounds into effective anti-tuberculosis treatments. acs.org
| Compound/Analog | Pathogen | Activity (MIC) | Reference |
| 6-(Decylthio)purine | M. tuberculosis H37Rv | 3.13 µg/mL | acs.org |
| 9-(Ethylcarboxymethyl)-6-(decylthio)-9H-purine | M. tuberculosis H37Rv | 1.56 µg/mL | acs.org |
| 9-(Ethylcarboxymethyl)-6-(dodecylthio)-9H-purine | M. tuberculosis H37Rv | 0.78 µg/mL | acs.org |
Antiparasitic Activity (e.g., Toxoplasma gondii)
The purine salvage pathway in the parasite Toxoplasma gondii presents a key target for chemotherapeutic intervention. nih.gov This parasite relies on the enzyme adenosine kinase for its purine metabolism, and certain 6-substituted purine nucleosides act as "subversive substrates." nih.gov These compounds are preferentially phosphorylated by the parasite's adenosine kinase but not by the human equivalent. This selective metabolic activation leads to the accumulation of toxic nucleotides within the parasite, resulting in selective toxicity. nih.gov
Studies on 6-benzylthioinosine (B1197294) analogues with various substituents on the phenyl ring have demonstrated that the nature and position of the substituent significantly influence their binding to T. gondii adenosine kinase and their antitoxoplasmic efficacy. nih.gov Specifically, analogs with substitutions at the para-position of the phenyl ring, such as p-cyano-6-benzylthioinosine and 2,4-dichloro-6-benzylthioinosine, were found to be particularly effective ligands. nih.gov This suggests that the 4-chloro substituent in this compound would likely confer potent and selective activity against T. gondii.
Anti-Adipogenesis and Metabolic Regulation
Research on the parent compound, 6-thioinosine, has revealed significant anti-adipogenic and metabolic regulatory properties. nih.govnih.gov Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a key pathway in the development of adipose tissue mass. mdpi.com
The anti-adipogenesis effect of 6-thioinosine is primarily mediated through the downregulation of the master regulator of adipogenesis, Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govnih.govmdpi.commedchemexpress.com 6-thioinosine has been shown to reduce the mRNA levels of both PPARγ and another critical transcription factor, CCAAT/enhancer-binding protein α (C/EBPα). nih.govnih.gov This leads to the subsequent downregulation of PPARγ target genes that are essential for the adipocyte phenotype, including Lipoprotein lipase (B570770) (LPL), CD36, and Adipocyte Protein 2 (aP2). nih.govnih.govmedchemexpress.com
The mechanism underlying this PPARγ suppression involves the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov Treatment with 6-thioinosine activates JNK, which in turn upregulates the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov The resulting increase in nitric oxide (NO) production is a key factor in inhibiting adipocyte differentiation. nih.gov This signaling cascade demonstrates that 6-thioinosine interferes with the core transcriptional machinery of adipogenesis, suggesting its potential for use in the context of obesity and metabolic disorders. nih.govnih.gov
| Target Protein/Pathway | Effect of 6-Thioinosine | Downstream Consequence | Reference |
| PPARγ | Downregulation of mRNA and transactivation activity | Inhibition of adipocyte differentiation | nih.govnih.gov |
| C/EBPα | Downregulation of mRNA levels | Inhibition of adipogenesis | nih.govnih.gov |
| JNK | Activation | Upregulation of iNOS | nih.govnih.gov |
| iNOS | Upregulation of gene expression | Increased Nitric Oxide (NO) production | nih.gov |
| PPARγ Target Genes (LPL, CD36, aP2) | Downregulation of mRNA levels | Reduced lipid accumulation machinery | nih.govnih.gov |
Downregulation of Key Adipogenic Transcription Factors (e.g., PPARγ, C/EBPα)
A pivotal aspect of the anti-adipogenic activity of 6-thioinosine lies in its ability to suppress the expression of master regulatory transcription factors that drive the differentiation of preadipocytes into mature, lipid-laden adipocytes. Notably, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) are considered the primary architects of this process.
Studies utilizing the 3T3-L1 preadipocyte cell line, a well-established in vitro model for studying adipogenesis, have shown that treatment with 6-thioinosine significantly reduces the mRNA levels of both PPARγ and C/EBPα. This downregulation is a critical event, as both transcription factors are essential for the expression of a cascade of genes involved in creating the adipocyte phenotype, including those responsible for lipid uptake and storage. Interestingly, the expression of earlier-acting transcription factors in the adipogenic cascade, such as C/EBPβ and C/EBPδ, does not appear to be affected by 6-thioinosine, suggesting a more targeted intervention in the later, decisive stages of differentiation.
The inhibitory effect of 6-thioinosine on PPARγ extends beyond just reducing its expression. The compound has also been shown to decrease the transcriptional activity of PPARγ, further blunting its ability to promote fat cell development.
Table 1: Effect of 6-Thioinosine on Adipogenic Transcription Factors in 3T3-L1 Cells
| Transcription Factor | Effect of 6-Thioinosine Treatment | Significance |
| PPARγ | Significantly downregulated at the mRNA and protein levels. | A master regulator of adipogenesis; its inhibition is a key anti-adipogenic mechanism. |
| C/EBPα | Significantly downregulated at the mRNA level. | Works in concert with PPARγ to promote adipocyte differentiation. |
| C/EBPβ | No significant change in expression. | An early regulator of adipogenesis, suggesting a targeted effect of 6-thioinosine on later stages. |
| C/EBPδ | No significant change in expression. | An early regulator of adipogenesis, further supporting a targeted mechanism. |
This table summarizes findings from in vitro studies on 3T3-L1 preadipocytes.
Impact on Lipid Metabolism
The downregulation of key adipogenic transcription factors by 6-thioinosine has a direct and significant impact on cellular lipid metabolism. By suppressing PPARγ and C/EBPα, 6-thioinosine consequently inhibits the expression of their downstream target genes, which are crucial for lipid handling within the adipocyte.
Research has demonstrated that treatment with 6-thioinosine leads to a marked reduction in the accumulation of lipids in differentiating adipocytes. This is visually confirmed by a decrease in Oil Red O staining, a dye used to quantify intracellular lipid droplets.
Mechanistically, this reduction in lipid storage is linked to the decreased expression of several key genes involved in lipid metabolism that are regulated by PPARγ. These include:
Lipoprotein lipase (LPL): An enzyme that hydrolyzes triglycerides in lipoproteins, allowing for the uptake of fatty acids into the cell.
CD36: A fatty acid translocase that facilitates the uptake of long-chain fatty acids.
Adipocyte fatty acid-binding protein (aP2 or FABP4): A carrier protein that transports fatty acids within the cell.
Liver X receptor alpha (LXRα): A nuclear receptor that plays a role in cholesterol and fatty acid metabolism.
By dampening the expression of these critical components of the lipid uptake and storage machinery, 6-thioinosine effectively curtails the ability of adipocytes to accumulate fat.
Table 2: Effect of 6-Thioinosine on PPARγ Target Genes Involved in Lipid Metabolism in 3T3-L1 Cells
| Target Gene | Function | Effect of 6-Thioinosine Treatment |
| LPL | Hydrolyzes triglycerides for fatty acid uptake. | Downregulated. |
| CD36 | Facilitates fatty acid transport into the cell. | Downregulated. |
| aP2 (FABP4) | Intracellular fatty acid transport. | Downregulated. |
| LXRα | Regulates cholesterol and fatty acid metabolism. | Downregulated. |
This table illustrates the downstream effects of PPARγ inhibition by 6-thioinosine on genes critical for lipid metabolism.
Structure Activity Relationship Sar Studies of 6 S 4 Chlorophenyl 6 Thio Inosine Derivatives
Impact of S6 Substituents on Biological Activity and Specificity
The substituent at the 6-position of the purine (B94841) ring is a critical determinant of the biological activity of 6-thioinosine derivatives. The introduction of a 4-chlorophenyl group at the sulfur atom creates a molecule with distinct physicochemical properties that govern its interaction with target proteins, such as equilibrative nucleoside transporters (ENTs).
Correlation of Hydrophobicity with Receptor Binding and Transport Inhibition
The hydrophobicity of the S6-substituent plays a pivotal role in the affinity of 6-thioinosine derivatives for their biological targets. While direct quantitative structure-activity relationship (QSAR) studies for a series of S-arylthioinosine derivatives with varying hydrophobicity are not extensively documented in publicly available research, principles can be inferred from related compounds. For instance, the well-studied ENT1 inhibitor, S-(4-nitrobenzyl)-6-thioinosine (NBMPR), showcases the importance of a bulky, hydrophobic group at the S6-position for high-affinity binding. nih.govnih.gov The 4-chlorophenyl group in 6-S-(4-Chlorophenyl)-6-thio-inosine contributes significantly to the molecule's lipophilicity, which is generally favorable for penetration into the hydrophobic binding pockets of transporters like ENT1.
The inhibitory potency of S-substituted 6-thioinosine analogues often correlates with the size and hydrophobicity of the substituent. It is hypothesized that the increased van der Waals interactions and hydrophobic contacts within the transporter's binding site enhance binding affinity. However, this relationship is not always linear, as excessive lipophilicity can lead to non-specific binding or reduced aqueous solubility.
Table 1: Comparison of S6-Substituents and Their General Impact on ENT Inhibition
| S6-Substituent | Key Physicochemical Properties | General Impact on ENT1 Inhibition |
| 4-Chlorophenyl | Hydrophobic, Electron-withdrawing | Expected to have significant inhibitory activity |
| 4-Nitrobenzyl | Hydrophobic, Strong Electron-withdrawing | Potent inhibitor (e.g., NBMPR) |
| Allyl | Less Hydrophobic, Aliphatic | Moderate inhibitory activity |
| Methyl | Low Hydrophobicity, Small | Weaker inhibitory activity |
This table is illustrative and based on general principles and data from related compounds.
Effects of Aromatic and Aliphatic Modifications at the Thio-Position
The nature of the substituent at the thio-position, whether aromatic or aliphatic, profoundly influences the compound's biological profile.
Aromatic Substituents: The presence of an aromatic ring, such as the 4-chlorophenyl group, can lead to specific interactions within the binding site, including π-π stacking and hydrophobic interactions. The electronic properties of the aromatic ring, dictated by substituents like the chloro group, can also modulate binding affinity. For instance, electron-withdrawing groups on the phenyl ring can influence the electronic distribution of the entire thioether moiety, potentially affecting hydrogen bonding or other electrostatic interactions with the receptor. Studies on related S-aryl derivatives suggest that the position and nature of the substituent on the phenyl ring are crucial for optimizing activity. researchgate.net
Aliphatic Substituents: In contrast, aliphatic substituents at the S6-position generally result in a different pharmacological profile. While they contribute to hydrophobicity, they lack the potential for specific aromatic interactions. For example, S-allylthio-6-mercaptopurine derivatives have been synthesized and show antiproliferative activities, but their mechanism and potency at specific transporters may differ from their S-aromatic counterparts. The flexibility of aliphatic chains can allow for a better conformational fit in some binding pockets, but may also lead to a loss of specificity.
Modifications to the Ribose Moiety and Their Pharmacological Implications
The ribose moiety of this compound is not a passive scaffold; its conformation and the presence of its hydroxyl groups are critical for target recognition and pharmacological activity. Modifications at the 2' and 3' positions of the ribose ring can significantly impact the molecule's biological effects.
Furthermore, the 2'- and 3'-hydroxyl groups are potential hydrogen bond donors and acceptors. Their removal, as in 2'-deoxy or 3'-deoxy analogues, eliminates these potential interactions, which can be detrimental to binding if the target protein utilizes these hydrogen bonds for ligand recognition. nih.gov However, in some cases, the removal of these hydroxyl groups can increase the compound's metabolic stability by preventing phosphorylation, which may be desirable depending on the therapeutic goal.
Table 2: Predicted Impact of Ribose Modifications on the Activity of 6-S-Aryl-Thioinosine Derivatives
| Ribose Modification | Predicted Conformational Effect | Potential Pharmacological Implication |
| 2'-Deoxy | Shifts sugar pucker equilibrium | May decrease binding to some targets; increases metabolic stability |
| 3'-Deoxy | Alters sugar conformation | Can significantly reduce or alter biological activity |
| 2'-Fluoro | Induces a C3'-endo pucker | May enhance binding affinity and metabolic stability |
| 3'-Fluoro | Influences sugar pucker | Potential for altered target selectivity |
This table is based on general principles of nucleoside chemistry and may not be directly extrapolated from experimental data on the specific title compound.
Purine Ring Substitutions and Their Influence on Target Interaction
For example, the introduction of a substituent at the C2 position of the purine ring can influence the molecule's selectivity for different adenosine (B11128) receptor subtypes or nucleoside transporters. In many nucleoside analogues, a small, electron-withdrawing group at C2 can enhance potency. Conversely, bulky substituents at this position may be sterically hindered and reduce activity.
The nitrogen atoms within the purine ring are also key points for interaction. The N1 and N7 positions are involved in hydrogen bonding in canonical base pairing and can be critical for recognition by enzymes and receptors. Alkylation or substitution at these positions can disrupt these interactions and significantly alter the biological activity profile. For instance, modification at the N7 position can affect the glycosidic bond's stability and the preferred conformation around it.
Ligand-Receptor Interaction Modeling and Prediction (e.g., Molecular Docking)
To visualize and predict how this compound and its derivatives interact with their biological targets, computational methods such as molecular docking are employed. These in silico techniques place the ligand into the three-dimensional structure of the target protein, such as ENT1, and calculate a binding score based on the predicted interactions. frontiersin.org
Molecular docking studies can reveal key interactions, such as:
Hydrophobic interactions: The 4-chlorophenyl group is expected to be buried in a hydrophobic pocket of the transporter.
Hydrogen bonds: The ribose hydroxyl groups and the nitrogen atoms of the purine ring are likely to form hydrogen bonds with amino acid residues in the binding site.
π-π stacking: The purine ring and the phenyl ring may engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
These models can guide the rational design of new analogues with improved potency and selectivity. For example, if a docking study reveals an unoccupied pocket near the chloro-substituent, a derivative with a larger substituent at that position might be synthesized to achieve additional favorable interactions. While a crystal structure of this compound bound to a transporter is not available, models can be built based on the known structures of transporters with similar ligands like NBMPR. nih.govfrontiersin.org
Metabolic Pathways and Preclinical Pharmacokinetic Considerations
In Vitro Metabolic Stability in Biological Systems
The metabolic fate of 6-S-(4-Chlorophenyl)-6-thio-inosine is anticipated to be complex, involving several enzymatic systems that act upon the thioether linkage, the purine (B94841) ring, and the chlorophenyl moiety.
Enzymatic Biotransformation Pathways (e.g., Microsomal Metabolism)
The biotransformation of this compound is likely to proceed through several key enzymatic pathways, primarily mediated by hepatic microsomal enzymes. The metabolism of thiopurines is well-documented, and while this specific derivative has a unique substitution, the foundational metabolic routes are expected to be similar.
One of the primary metabolic routes for thiopurines is S-methylation, catalyzed by thiopurine S-methyltransferase (TPMT). However, the presence of the bulky 4-chlorophenyl group at the sulfur atom may sterically hinder the access of TPMT, potentially reducing the rate of S-methylation compared to smaller S-alkylated thiopurines.
Another significant pathway is the enzymatic cleavage of the thioether bond. This could be mediated by cytochrome P450 (CYP450) enzymes, which are known to catalyze the oxidation of a wide range of xenobiotics. nih.gov The cleavage of the S-aryl bond would likely yield 6-mercaptopurine (B1684380) (6-MP) and a chlorinated phenol (B47542) derivative. 6-MP is a well-known antimetabolite and its subsequent metabolism is extensive. researchgate.net
Furthermore, the chlorophenyl ring itself is a substrate for hydroxylation reactions, also catalyzed by CYP450 enzymes. This would lead to the formation of various hydroxylated metabolites, which can then be further conjugated for excretion. The metabolism of other drugs containing a chlorophenyl group, such as tolfenamic acid, demonstrates the propensity for such aromatic hydroxylation. medex.com.bd
The purine ring can also be a target for enzymatic modification. Xanthine (B1682287) oxidase (XO) is a key enzyme in purine catabolism and is known to oxidize 6-mercaptopurine to 6-thiouric acid. nih.gov It is plausible that this compound or its primary metabolite, 6-mercaptopurine, could be a substrate for XO.
The table below summarizes the potential enzymatic pathways involved in the biotransformation of this compound.
| Enzyme | Potential Metabolic Reaction | Resulting Metabolite Class |
| Cytochrome P450 (CYP450) | Cleavage of the S-aryl thioether bond | 6-Mercaptopurine and a chlorinated phenol derivative |
| Cytochrome P450 (CYP450) | Hydroxylation of the chlorophenyl ring | Hydroxylated derivatives of the parent compound |
| Thiopurine S-Methyltransferase (TPMT) | S-methylation (potentially hindered) | Methylated thioether |
| Xanthine Oxidase (XO) | Oxidation of the purine ring (acting on 6-MP metabolite) | Thiouric acid derivatives |
| Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Conversion of 6-MP metabolite to thioinosine monophosphate | Active thiopurine nucleotides |
Identification of Major Metabolites
Based on the enzymatic pathways described above, the major metabolites of this compound are predicted to be diverse. The primary cleavage of the thioether bond would generate 6-mercaptopurine (6-MP) as a central and pharmacologically active metabolite.
The subsequent metabolism of 6-MP is well-established and leads to the formation of several key metabolites, including:
Thioinosine monophosphate (TIMP) , formed by the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT). researchgate.net
6-Thiouric acid , produced by the oxidation of 6-MP by xanthine oxidase. nih.gov
Methylmercaptopurine ribonucleotides , resulting from the S-methylation of TIMP.
In addition to the metabolites derived from the 6-mercaptopurine backbone, metabolites retaining the S-(4-chlorophenyl) moiety are also expected. These would primarily be hydroxylated derivatives of the parent compound, formed through the action of CYP450 enzymes on the chlorophenyl ring. The exact position of hydroxylation would require experimental determination.
The following table outlines the anticipated major metabolites of this compound.
| Metabolite | Precursor | Enzyme(s) Involved |
| 6-Mercaptopurine (6-MP) | This compound | Cytochrome P450 |
| Thioinosine monophosphate (TIMP) | 6-Mercaptopurine | HPRT |
| 6-Thiouric Acid | 6-Mercaptopurine | Xanthine Oxidase |
| Hydroxylated this compound | This compound | Cytochrome P450 |
Cellular Uptake and Intracellular Distribution Kinetics
The ability of this compound to enter target cells and accumulate to effective concentrations is paramount to its pharmacological activity.
Real-Time Monitoring Techniques for Cellular Pharmacokinetics (e.g., SERS Imaging)
The study of intracellular drug concentrations and their temporal changes has been significantly advanced by novel analytical techniques. Surface-Enhanced Raman Scattering (SERS) spectroscopy has emerged as a powerful, non-invasive tool for the real-time monitoring of thiopurine pharmacokinetics within cellular models. nih.gov SERS utilizes the enhancement of Raman signals from molecules adsorbed on nanostructured metal surfaces, allowing for the sensitive detection of drugs and their metabolites within complex biological matrices like cell lysates. nih.gov This technique offers advantages in terms of minimal sample preparation and rapid analysis. SERS-based methods have been successfully employed to discriminate between cells with different metabolic activities, for instance, based on the levels of thioguanine nucleotide metabolites formed. nih.gov This suggests that SERS imaging could be a valuable tool to monitor the intracellular conversion of this compound and the subsequent formation of its active metabolites in real-time.
Factors Influencing Cellular Accumulation and Retention
The cellular uptake and efflux of nucleoside analogues are tightly regulated by various membrane transport proteins. The lipophilic 4-chlorophenyl group in this compound is expected to significantly influence its interaction with these transporters compared to its parent compound, 6-thioinosine.
Studies on similar S-substituted thioinosine derivatives, such as S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), provide valuable insights. NBMPR is a known inhibitor of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2), which are crucial for the uptake of many nucleoside drugs. researchgate.net It is highly probable that this compound also interacts with these transporters, either as a substrate or an inhibitor, which would be a primary determinant of its cellular influx.
The table below details the potential factors influencing the cellular kinetics of this compound.
| Factor | Mechanism | Potential Impact on Intracellular Concentration |
| Equilibrative Nucleoside Transporters (ENT1, ENT2) | Mediate facilitated diffusion of nucleosides into the cell. | Potential for uptake; interaction as a substrate or inhibitor will determine the effect. |
| ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2) | Act as efflux pumps, removing xenobiotics from the cell. | Potential for efflux; inhibition of these transporters could lead to increased accumulation. |
| Lipophilicity of the 4-Chlorophenyl group | Increases membrane permeability. | May enhance passive diffusion across the cell membrane, but also influences interaction with transporters. |
| Intracellular Metabolism | Conversion to metabolites that may be trapped within the cell. | Formation of phosphorylated metabolites (e.g., TIMP from the 6-MP metabolite) can lead to intracellular retention. |
Advanced Methodologies and Future Research Directions
Computational Chemistry Approaches in Drug Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of chemical compounds. neuroquantology.comyoutube.com By simulating molecular interactions, researchers can predict the behavior of a compound like 6-S-(4-chlorophenyl)-6-thio-inosine, guiding its development and optimization as a potential therapeutic agent. neuroquantology.comnih.gov These methods provide insights into the molecular basis of a drug's activity and can predict how structural modifications might enhance its desired properties. nih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. beilstein-journals.orgnih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method evaluates the binding affinity and geometry, providing a "snapshot" of the interaction. nih.govnih.gov For this compound, docking studies could be performed against a panel of known purine-binding proteins (e.g., kinases, polymerases, or transferases) to generate hypotheses about its potential biological targets. ejmo.orgresearchgate.net The process involves preparing the 3D structures of the ligand and the protein and then using an algorithm to sample various binding poses, which are scored based on their energetic favorability. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.govnih.gov Starting from a docked pose, an MD simulation calculates the atomic forces and subsequent movements over nanoseconds or even microseconds. nih.govyoutube.com This allows researchers to assess the stability of key interactions (like hydrogen bonds or hydrophobic contacts), observe the flexibility of the protein's binding site, and calculate binding free energies with greater accuracy than docking alone. nih.govnih.gov For example, an MD simulation could reveal whether the 4-chlorophenyl group of the compound remains stably situated in a hydrophobic pocket of the target protein. nih.gov
Table 1: Overview of Computational Simulation Techniques
| Technique | Purpose | Application to this compound | Key Insights |
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. nih.gov | Screening against libraries of potential protein targets to identify likely binding partners. | - Identification of potential biological targets- Prediction of binding energy- Analysis of key interacting amino acid residues ejmo.org |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. nih.gov | Analyzing the stability of the docked complex of the compound with its putative target. | - Stability of the binding pose over time- Conformational changes in the protein or ligand- Refined calculation of binding free energy nih.gov |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a dataset of related molecules with known activities, a QSAR model can predict the activity of new, untested compounds. mdpi.com
To develop a QSAR model for this compound, a library of analogs would first need to be synthesized and tested for a specific biological activity. These analogs would feature variations at different positions, such as different substitutions on the phenyl ring or modifications to the ribose sugar. For each analog, a set of molecular descriptors (e.g., electronic properties, hydrophobicity, steric properties) is calculated. Statistical methods are then used to build a model that relates these descriptors to the observed activity. rsc.org The resulting QSAR model can guide the design of new, more potent derivatives by indicating which structural features are most important for activity. nih.govmdpi.com
High-Throughput Screening for Novel Biological Activities
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands to millions of chemical compounds for a specific biological activity. wikipedia.org This method allows for the broad, unbiased search for "hit" compounds that modulate a particular biomolecular pathway or target. wikipedia.org
A compound like this compound would be an ideal candidate for inclusion in diverse chemical libraries used for HTS campaigns. selleckchem.com These libraries are often organized by structural class (e.g., Nucleoside Analog Library) or potential function (e.g., Kinase Inhibitor Library). selleckchem.com The HTS process involves adding the compound to wells of a microplate containing the biological assay (e.g., a purified enzyme or whole cells) and using a sensitive detector to measure a response, such as fluorescence or luminescence. nih.govmdpi.com Through such screening, this compound could be tested against a vast array of targets, potentially uncovering novel and unexpected biological activities that would not be predicted by targeted approaches alone. wikipedia.org
Development of Specific Probes and Research Tools
To deeply investigate the mechanism of action of a bioactive compound, it is often necessary to convert it into a chemical probe—a specialized tool designed to identify its direct binding partners in a complex biological system. nih.govnih.gov
Photoaffinity labeling is a powerful technique used to covalently link a small molecule to its protein target upon activation by UV light. nih.govaccessscience.comresearchgate.net This is achieved by designing a photoaffinity probe, which is a derivative of the compound of interest that contains two additional key features: a photoreactive group and a reporter tag. researchgate.net
To create a probe from this compound, a photoreactive moiety like a diazirine or benzophenone (B1666685) would be chemically incorporated into its structure. This group is inert in the dark but forms a highly reactive species upon UV irradiation, which can then form a covalent bond with any nearby amino acid residue in the target's binding pocket. researchgate.net A reporter tag, such as a biotin (B1667282) molecule or an alkyne group (for click chemistry), is also included to allow for the subsequent detection and isolation of the labeled protein. youtube.com
The experimental workflow involves incubating living cells or a cell lysate with the photoaffinity probe, irradiating with UV light to induce cross-linking, and then using the reporter tag to pull down the covalently bound proteins for identification by mass spectrometry. youtube.com This method is invaluable for unambiguously identifying the direct cellular targets of a compound. nih.govnih.gov
Integration of Omics Data for Systems-Level Understanding of Compound Effects
To understand the full biological impact of a compound, it is crucial to move beyond a single target and adopt a systems-level perspective. frontiersin.org Systems biology integrates data from various "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—to build a holistic view of how a compound like this compound affects the entire cellular network. nih.govresearchgate.nete-enm.org
By treating cells with the compound and subsequently analyzing changes across these different molecular layers, researchers can construct a comprehensive picture of its effects. mdpi.com
Transcriptomics (e.g., RNA-seq) would reveal which genes are up- or down-regulated, pointing to the cellular pathways being modulated.
Proteomics would identify changes in protein expression or post-translational modifications, providing a functional readout of the transcriptomic changes.
Metabolomics would measure shifts in the levels of small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state in response to the compound.
Integrating these large datasets can reveal the compound's mechanism of action, identify potential off-target effects, discover biomarkers for its activity, and uncover complex interactions within the cellular machinery that would be missed by studying a single target in isolation. e-enm.orgmdpi.com
Emerging Therapeutic Applications and Mechanistic Insights for Thioinosine Analogs
Thioinosine analogs, a class of synthetic purine (B94841) derivatives, are the subject of extensive research due to their significant potential in various therapeutic areas. These compounds, structurally similar to the endogenous nucleoside inosine (B1671953), are designed to interfere with fundamental cellular processes, leading to a range of biological effects. Scientists are actively exploring their utility as anticancer, immunosuppressive, and anti-adipogenesis agents, with ongoing research focused on elucidating their precise mechanisms of action and developing next-generation compounds with improved efficacy and selectivity.
A significant area of investigation for thioinosine analogs is their role as inhibitors of nucleoside transporters. nih.gov These transport proteins are crucial for the salvage of nucleosides and the transport of nucleoside-based drugs across cell membranes. By blocking these transporters, thioinosine analogs can modulate intracellular nucleotide pools and enhance the efficacy of other chemotherapeutic agents.
Furthermore, many thioinosine analogs function as antimetabolites. nih.gov Following uptake into cells, they can be metabolized into their corresponding nucleotide forms, such as thioinosinic acid (TIMP). wikipedia.orgmedchemexpress.com These metabolites can then interfere with the de novo synthesis of purines, a pathway essential for DNA and RNA replication. nih.govdrugbank.com This disruption of nucleic acid synthesis is a key mechanism behind their cytotoxic effects in rapidly proliferating cancer cells. nih.govnih.gov
Research has also delved into creating prodrugs of thioinosine analogs to overcome mechanisms of drug resistance. nih.govacs.org For instance, developing 6-thioguanosine (B559654) monophosphate prodrugs has shown promise in circumventing resistance in leukemia and breast cancer cells. nih.govacs.org
The therapeutic landscape for thioinosine analogs is continually evolving, with studies highlighting their potential in various disease contexts.
Anticancer Activity: Thiopurines, the broader class to which thioinosine analogs belong, have a long-standing history in cancer treatment, particularly for leukemias. drugbank.com Research continues to explore new analogs with enhanced anticancer properties and the ability to overcome resistance. nih.gov The mechanism often involves incorporation of their metabolites into DNA, leading to cytotoxicity. nih.gov
Immunosuppression: Thioinosine and its derivatives exhibit immunosuppressive properties by interfering with the proliferation of immune cells. nih.gov Azathioprine (B366305), a prodrug that is metabolized to 6-mercaptopurine (B1684380) and subsequently to thioinosinic acid, is a widely used immunosuppressant. wikipedia.orgnih.gov
Antiviral and Neuroprotective Potential: The inhibition of nucleoside transporters by some thioinosine analogs suggests their potential as antiviral and neuroprotective agents, although this remains an area of active investigation. nih.gov
Anti-adipogenesis: 6-Thioinosine has been shown to act as an anti-adipogenesis agent by downregulating the expression of key proteins involved in fat cell development. medchemexpress.com
The table below summarizes the biological activities of selected thioinosine analogs based on available research findings.
| Compound/Analog | Biological Activity | Key Research Findings |
| 6-S-(para-iodobenzyl)-6-thioinosine | Nucleoside Transporter Inhibitor | Demonstrated high binding affinity (Ki of 3.88 nM) to the human es nucleoside transporter, suggesting its potential as a lead compound. nih.gov |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | Nucleoside Transporter Inhibitor | A well-characterized competitive inhibitor of the equilibrative nucleoside transporter 1 (ENT1). caymanchem.com Also found to inhibit the efflux activity of Breast Cancer Resistance Protein (ABCG2). nih.gov |
| 6-Thioguanosine Monophosphate Prodrugs | Anticancer Agents | Effective against thiopurine-resistant leukemia and breast cancer cells by overcoming resistance related to the salvage pathway enzyme HGPRT. nih.govacs.org |
| Thioinosinic acid (TIMP) | Antimetabolite | An active metabolite of azathioprine that inhibits de novo purine synthesis. wikipedia.orgmedchemexpress.com |
| 6-Thioinosine (6TI) | Anti-adipogenesis Agent | Downregulates mRNA levels of PPARγ and C/EBPα, key regulators of adipogenesis. medchemexpress.com |
Q & A
Q. What experimental methods are recommended for characterizing the structural stability of 6-S-(4-Chlorophenyl)-6-thio-inosine?
To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for bond confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for 3D conformation. For degradation studies, combine high-performance liquid chromatography (HPLC) with accelerated aging protocols (e.g., thermal stress at 40–60°C) to monitor decomposition pathways. Literature databases like SciFinder should be prioritized for cross-referencing spectral data .
Q. How can researchers optimize the synthetic yield of this compound?
Apply a fractional factorial design to screen critical parameters: reaction temperature (e.g., 25–80°C), solvent polarity (DMSO vs. THF), and stoichiometry of the 4-chlorophenylthiol intermediate. Statistical software (e.g., JMP, Minitab) can model interactions between variables and identify optimal conditions while minimizing experimental runs. Post-synthesis, validate purity via thin-layer chromatography (TLC) and HPLC .
Q. What safety protocols are essential when handling 4-chlorophenyl derivatives in synthesis?
Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Waste containing halogenated byproducts must be segregated and treated by licensed facilities to prevent environmental contamination. Refer to H303+H313+H333 hazard codes for acute toxicity risks and follow P264+P280 safety protocols (e.g., eye washing stations, gloves) .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data for this compound across different cell lines?
Conduct sensitivity analyses using dose-response curves (e.g., IC₅₀ variability) and validate assay conditions (e.g., pH, serum concentration). Employ orthogonal methods like surface plasmon resonance (SPR) to confirm binding affinity to adenosine receptors. Cross-validate findings with knockout cell models to isolate receptor-specific effects .
Q. What computational strategies can predict the interaction of this compound with adenosine deaminase?
Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding modes. Parameterize force fields with quantum mechanical calculations (DFT) for the thioether group. Validate predictions with isothermal titration calorimetry (ITC) to measure thermodynamic binding constants .
Q. How can degradation pathways of this compound under oxidative stress be systematically mapped?
Design stress-testing experiments with hydrogen peroxide (0.1–5% v/v) and monitor via LC-MS/MS. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Identify degradation products (e.g., sulfoxide derivatives) and assess their cytotoxicity .
Q. What advanced statistical tools are recommended for multi-parameter optimization in large-scale synthesis?
Implement response surface methodology (RSM) with central composite design (CCD) to model non-linear relationships between variables (e.g., catalyst loading, reaction time). Use AI-driven platforms like COMSOL Multiphysics for real-time parameter adjustment and predictive scaling .
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?
Develop a fluorescence-based HTS assay (e.g., quenching of GFP-tagged adenosine receptors) and pair it with RNA-seq to identify downstream gene regulation. Use cheminformatics tools (KNIME, Pipeline Pilot) to correlate structural features with activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
